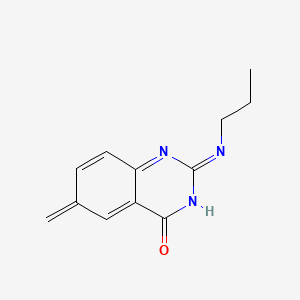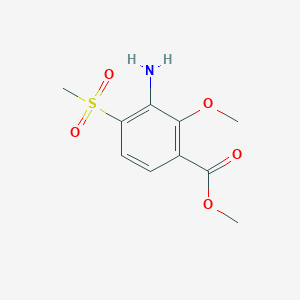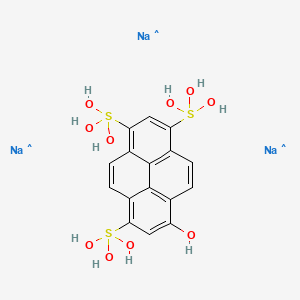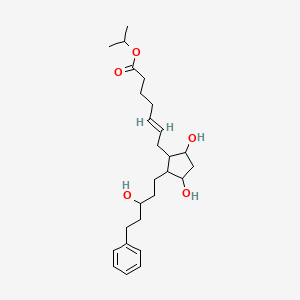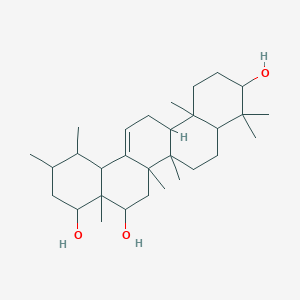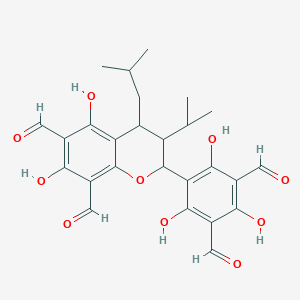
3-epi-Sideroxylonal B; 4-epi-Sideroxylonal C; 8-Formylloxophlebal A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A are natural phenolic compounds primarily extracted from the branches of Eucalyptus species, such as Eucalyptus globulus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A typically involves the extraction from natural sources rather than synthetic routes. These compounds can be isolated from the branches of Eucalyptus globulus using solvent extraction methods. The extraction process generally involves the use of ethanol or hexane as solvents, followed by chromatographic purification to obtain the pure compounds .
Industrial Production Methods
Industrial production of these compounds is not well-documented, as they are primarily obtained through natural extraction methods. advancements in biotechnological methods and large-scale extraction techniques could potentially enhance the yield and purity of these compounds for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl and aldehyde groups in their structures.
Common Reagents and Conditions
Common reagents used in the reactions of these compounds include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the phenolic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield alcohol derivatives.
Scientific Research Applications
Chemistry: These compounds are used as intermediates in the synthesis of other complex molecules and as reference standards in analytical chemistry.
Biology: They exhibit significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has shown that these compounds can inhibit human plasminogen activator inhibitor type-1, making them potential candidates for therapeutic applications.
Industry: Due to their natural origin and biological activities, these compounds are explored for use in natural product-based formulations and as bioactive additives in various industrial products.
Mechanism of Action
The mechanism of action of 3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A involves their interaction with specific molecular targets and pathways. These compounds are known to inhibit enzymes such as human plasminogen activator inhibitor type-1, which plays a role in regulating fibrinolysis . The inhibition of this enzyme can lead to increased fibrinolytic activity, which is beneficial in preventing blood clots and related conditions .
Comparison with Similar Compounds
Similar Compounds
Sideroxylonal A: Another phloroglucinol dimer with similar biological activities and chemical properties.
Sideroxylonal B: A closely related compound with slight structural differences that affect its biological activity.
Uniqueness
3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A are unique due to their specific stereochemistry and the presence of multiple functional groups that contribute to their diverse biological activities. Their ability to inhibit specific enzymes and their natural origin make them valuable for various scientific and industrial applications .
Properties
IUPAC Name |
2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDMQGEKNBIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
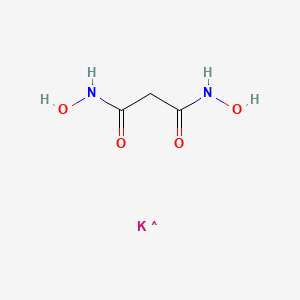
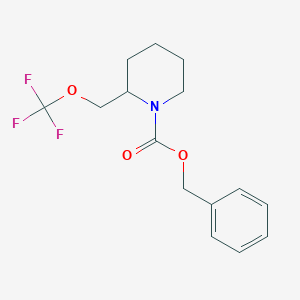
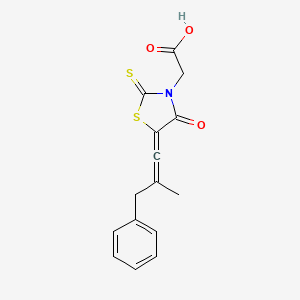
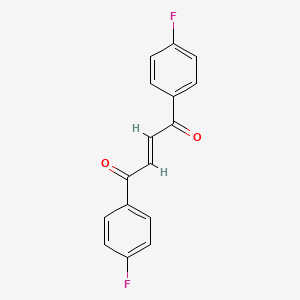
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)
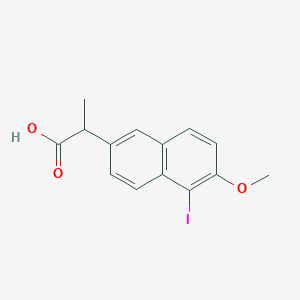
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
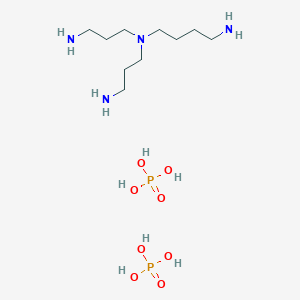
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
